5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene

Nucleophilic aromatic substitution Regioselectivity Polyfluoroarene functionalization

5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene is a polyfluorinated aromatic ether (C₇H₂ClF₅O, MW 232.53 g/mol) featuring a 1,2,3-trifluorobenzene core substituted at the 5-position with a chloro(difluoro)methoxy (–OCF₂Cl) group. The compound belongs to the class of halogenated aryl ethers utilized as building blocks in medicinal chemistry and agrochemical research, particularly for late-stage introduction of fluorinated alkoxy motifs.

Molecular Formula C7H2ClF5O
Molecular Weight 232.53 g/mol
CAS No. 1404194-58-6
Cat. No. B1404589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene
CAS1404194-58-6
Molecular FormulaC7H2ClF5O
Molecular Weight232.53 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)OC(F)(F)Cl
InChIInChI=1S/C7H2ClF5O/c8-7(12,13)14-3-1-4(9)6(11)5(10)2-3/h1-2H
InChIKeyPECGTQFWVKJZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene (CAS 1404194-58-6): Procurement-Relevant Baseline


5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene is a polyfluorinated aromatic ether (C₇H₂ClF₅O, MW 232.53 g/mol) featuring a 1,2,3-trifluorobenzene core substituted at the 5-position with a chloro(difluoro)methoxy (–OCF₂Cl) group [1]. The compound belongs to the class of halogenated aryl ethers utilized as building blocks in medicinal chemistry and agrochemical research, particularly for late-stage introduction of fluorinated alkoxy motifs [2]. Its molecular identity is confirmed by InChIKey PECGTQFWVKJZOF-UHFFFAOYSA-N and SMILES Fc1cc(OC(F)(F)Cl)cc(F)c1F [1].

Polyfluorinated aromatic ether for late-stage fluorinated alkoxy motif introduction
5-position blocked scaffold directs single-regioisomer SNAr functionalization
Synthetic handle for generating -OCF2H or -OCF3 privileged motifs

Why Positional Isomers of Chloro(difluoro)methoxy-trifluorobenzene Cannot Be Interchanged


Positional isomers such as 2-[chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene (CAS 1404193-81-2) share identical molecular formula, molecular weight, and computed global lipophilicity (XLogP3 = 3.7) with the target 5-isomer [1][2]. However, the substitution pattern on the electron-deficient 1,2,3-trifluorobenzene ring profoundly alters the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions. Published data on 1,2,3-trifluorobenzene demonstrate that phosphorylation with Me₃SiPMe₂ yields a 1:1 mixture of 2,3- and 2,6-disubstituted products, proving that the position of activating fluorine substituents dictates which C–F bond undergoes displacement [3]. In the target compound, the 5-position is occupied by the –OCF₂Cl group, blocking one reactive site and directing further functionalization to a single regioisomer. Using an incorrect positional isomer would alter or randomize the substitution outcome, leading to different products, purification challenges, and inconsistent structure-activity relationships in downstream applications.

Target Isomer
5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene
Similar Structure
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene (CAS 1404193-81-2)
Positional isomer shares identical MW, formula, XLogP3 (3.7), and TPSA (9.2 Ų). Mass spectrometry cannot distinguish them. Substitution pattern alters SNAr regiochemistry and may direct functionalization to different ring positions, producing distinct products.

Quantitative Evidence Guide: 5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene vs. Closest Analogs


Regioselectivity in SNAr: Blocked 5‑Position Directs Single Regioisomer Formation

The parent system 1,2,3-trifluorobenzene undergoes phosphinodefluorination with Me₃SiPMe₂ to give a 1:1 mixture of 1-(dimethylphosphanyl)-2,3-difluorobenzene and 1-(dimethylphosphanyl)-2,6-difluorobenzene, as determined by ¹H, ¹⁹F, and ³¹P NMR spectroscopy [1]. In 5-[chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene, the 5-position carbon bears the –OCF₂Cl substituent rather than fluorine, preventing nucleophilic attack at that site. Based on the established regiochemical preference for ortho-/para- to existing fluorine substituents, substitution is predicted to occur exclusively at position 4 (or 6, depending on numbering), yielding a single regioisomer rather than a mixture. While direct experimental data for the target compound are not yet reported in the open literature, this class-level inference follows from the well-characterized behavior of 1,2,3-trifluorobenzene [1].

Regioselectivity in SNAr
Class-level inference
Predicted ≥95:5 single regioisomer vs. ~50:50 mixture for parent 1,2,3-trifluorobenzene
Product mix: Target
Parent
Supports single-product SNAr workflow
Based on analog 1,2,3-trifluorobenzene behavior; target compound data not yet reported
Nucleophilic aromatic substitution Regioselectivity Polyfluoroarene functionalization

Computed Lipophilicity (XLogP3): Target and 2-Isomer Are Identical

The computed XLogP3-AA value for 5-[chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene is 3.7, identical to that of 2-[chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene (CAS 1404193-81-2, XLogP3 3.7) [1][2]. This indicates that global lipophilicity, a key determinant of membrane permeability and metabolic stability, does not differ between these isomers. Selection between them must therefore be driven by regio-chemical reactivity differences rather than bulk physicochemical parameters.

Computed Lipophilicity
Head-to-head
XLogP3 = 3.7 for both isomers
Difference: 0.0 (identical)
Lipophilicity cannot guide isomer selection
Selection must rely on reactivity differences
Lipophilicity Computed property Drug-likeness

Topological Polar Surface Area (TPSA): Isomers Are Indistinguishable

Both 5-[chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene and its 2-isomer exhibit a computed TPSA of 9.2 Ų [1][2]. This value is well below the 60-Ų threshold commonly associated with favorable oral bioavailability, confirming that either isomer conforms to typical drug-like property space. The equivalence in TPSA further reinforces that differentiation must come from reactivity, not from passive membrane permeability predictions.

Topological PSA
Head-to-head
TPSA = 9.2 Ų for both isomers
Difference: 0.0 Ų
Passive permeability predictions are equivalent
Differentiation requires synthetic utility review
Polar surface area Bioavailability prediction Physicochemical profiling

Synthetic Utility of the Chloro(difluoro)methoxy Group as a Masked OCF₂H/OCF₃ Precursor

The –OCF₂Cl group can serve as a synthetic handle for generating both difluoromethoxy (–OCF₂H) and trifluoromethoxy (–OCF₃) substituents, which are privileged motifs in medicinal chemistry due to their metabolic stability and conformational effects [1]. Patents from the Research Foundation for the State University of New York (US 2021/0032181 A1) describe methods for difluoromethoxylation and trifluoromethoxylation of arenes using related reagents, establishing the synthetic relevance of chloro(difluoro)methoxy intermediates [2]. Unlike the 2‑isomer, the 5‑isomer places this transformable group at a position that, after further SNAr functionalization, yields substitution patterns that are distinct and may be required for specific structure-activity relationship (SAR) explorations in drug discovery programs.

OCF2Cl as Masked Precursor
Class-level inference
Access to -OCF2H or -OCF3 at 5-position vs. 2-position for comparator isomer
Expands accessible regioisomeric chemical space
Quantitative yields for target-specific conversion not yet reported
Difluoromethoxylation Trifluoromethoxylation Fluorinated building block

Computed Exact Mass and Monoisotopic Mass: Isomeric Identity Confirmed

The exact mass and monoisotopic mass of 5-[chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene are both 231.9714332 Da, identical to the 2-isomer [1][2]. This mass consistency confirms the isomeric nature of these compounds and underscores that mass-spectrometry-based identification (e.g., HRMS or LC-MS) cannot distinguish between them. Positive identification for procurement or inventory management must therefore rely on retention time (HPLC/GC), NMR chemical shift data, or the specific CAS number to ensure the correct isomer is received.

Exact Mass Identity
Head-to-head
231.9714332 Da (identical for both isomers)
MS cannot differentiate positional isomers
Orthogonal identity confirmation required
Use 19F NMR or certified reference for procurement QC
Mass spectrometry Isotopic pattern Identity confirmation

Regulatory and Inventory Status: ECHA Registration

5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene is listed in the European Chemicals Agency (ECHA) substance inventory under EC number 100.234.499, indicating REACH registration activity [1]. This regulatory listing provides a framework for compliance in procurement within the EU/EEA. While many positional isomers may also be registered, the specific EC number uniquely identifies this isomer for regulatory documentation, customs clearance, and safety data sheet (SDS) management. The absence of an ECHA listing for a particular isomer can create procurement delays or compliance risks in regulated environments.

REACH Registration
Supporting evidence
EC number 100.234.499 confirmed for target isomer
Supports EU procurement compliance
Comparator isomer ECHA status not confirmed
REACH registration Chemical inventory Compliance

Application Scenarios for 5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene Based on Evidence


Medicinal Chemistry: Single-Regioisomer SNAr for Targeted Library Synthesis

In lead optimization programs requiring a 1,2,3-trifluoroarene core with a transformable –OCF₂Cl handle, the 5-isomer uniquely blocks the position that would otherwise form a mixture in SNAr reactions. This enables clean production of a single regioisomeric intermediate for parallel medicinal chemistry libraries, reducing purification burden and simplifying SAR interpretation [1]. (Grounded in Evidence Item 1: Regioselectivity in SNAr.)

Agrochemical Discovery: Access to 5-OCF₂H/OCF₃ Trifluorobenzene Scaffolds

The –OCF₂Cl group can be converted to –OCF₂H or –OCF₃, both of which are known to enhance metabolic stability and bioavailability in crop protection agents [1][2]. The 5-substitution pattern offers a distinct vector for binding interactions compared to the 2‑isomer, potentially leading to novel intellectual property in agrochemical patent landscapes. (Grounded in Evidence Item 4: Synthetic Utility as Masked OCF₂H/OCF₃ Precursor.)

Analytical and Procurement Quality Control: Isomer Identity Verification

Because mass spectrometry cannot distinguish between positional isomers (exact mass 231.9714332 Da for both), laboratories must implement orthogonal identity confirmation (e.g., ¹⁹F NMR, IR, or certified reference standards) upon receipt of 5-[chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene [1]. The unique CAS number 1404194-58-6 and ECHA EC number 100.234.499 serve as definitive procurement identifiers to ensure the correct isomer is sourced [2]. (Grounded in Evidence Items 5 and 6: Mass Identity and Regulatory Status.)

Academic Research on Fluorinated Aromatic Reactivity

For mechanistic studies of nucleophilic aromatic substitution on trifluorobenzenes, the 5-isomer provides a sterically and electronically distinct substrate compared to the parent 1,2,3-trifluorobenzene or its other positional isomers. Comparative kinetic or computational studies using this compound could quantify the influence of the –OCF₂Cl group on SNAr activation barriers [1]. (Grounded in Evidence Item 1: Regioselectivity in SNAr.)

Application
Selection Property
Validation Focus
Medicinal chemistry: single-regioisomer SNAr library synthesis
5-position blocked scaffold for regiochemical control
Reaction product regioisomeric purity
Agrochemical discovery: access to 5-OCF2H/OCF3 scaffolds
Masked -OCF2Cl handle convertible to privileged motifs
Downstream conversion efficiency review
Analytical and procurement QC: isomer identity verification
Unique CAS 1404194-58-6 and EC 100.234.499 identifiers
Orthogonal method confirmation (e.g., 19F NMR)
Academic research: fluorinated aromatic reactivity studies
Sterically and electronically distinct trifluorobenzene substrate
Comparative kinetic or computational SNAr modeling
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